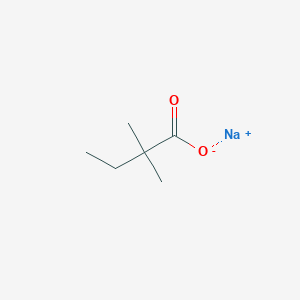

Sodium 2,2-Dimethylbutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 2,2-dimethylbutyrate is a chemical compound with the molecular formula C₆H₁₁NaO₂. It is the sodium salt of 2,2-dimethylbutyric acid and is known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a butyrate backbone with two methyl groups attached to the second carbon atom.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-2,2-Dimethylbutyrat erfolgt typischerweise durch Neutralisation von 2,2-Dimethylbuttersäure mit Natriumhydroxid. Die Reaktion kann wie folgt dargestellt werden:

C6H12O2+NaOH→C6H11NaO2+H2O

Bei dieser Reaktion wird 2,2-Dimethylbuttersäure unter kontrollierten Bedingungen tropfenweise zu einer Natriumhydroxidlösung gegeben, um eine vollständige Neutralisation zu gewährleisten. Die resultierende Lösung wird dann zur Entfernung von Wasser eingedampft, wodurch Natrium-2,2-Dimethylbutyrat als festes Produkt erhalten wird {_svg_1}.

Industrielle Produktionsverfahren: Die industrielle Produktion von Natrium-2,2-Dimethylbutyrat folgt einem ähnlichen Verfahren, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Spezielle Trocknungseinrichtungen werden verwendet, um minimale Nebenreaktionen und Verunreinigungen zu gewährleisten, was zu einem hochreinen Produkt führt, das für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen: Natrium-2,2-Dimethylbutyrat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carboxylat-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in 2,2-Dimethylbuttersäure umwandeln.

Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Natriumion durch andere Kationen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Alkylhalogenide können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Carboxylat-Derivate.

Reduktion: 2,2-Dimethylbuttersäure.

Substitution: Alkylierte Derivate von 2,2-Dimethylbutyrat.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Safety Profile

The pharmacokinetic characteristics of SDMB have been extensively studied in clinical trials. In a phase IIa study involving healthy volunteers, SDMB was administered at varying doses (2 to 20 mg/kg) over a period of 14 days. Key findings include:

- Absorption and Bioavailability : SDMB demonstrated rapid absorption with peak plasma concentrations achieved within 0.6 to 1.3 hours post-dose. The mean half-life ranged from 9 to 15 hours, indicating potential for once-daily dosing .

- Safety : The compound was well-tolerated across all dose levels with no significant adverse events reported. Increases in reticulocyte counts were observed, suggesting stimulation of erythropoiesis .

Treatment of Hemoglobinopathies

The primary therapeutic application of sodium 2,2-dimethylbutyrate is in the treatment of hemoglobinopathies such as sickle cell disease and beta-thalassemia:

- Sickle Cell Disease : A phase II clinical trial evaluated the efficacy of HQK-1001 in patients with hemoglobin SS or S/β^0 thalassemia. Patients received daily doses ranging from 30 mg/kg to 50 mg/kg over a period of 26 weeks. The results indicated significant increases in fetal hemoglobin levels, which are crucial for ameliorating the symptoms associated with sickle cell disease .

- Beta-Thalassemia : Similar studies have shown that SDMB can increase fetal hemoglobin levels in patients with beta-thalassemia, thereby reducing anemia severity and improving overall health outcomes .

Pediatric Applications

Recent developments have led to the establishment of a pediatric investigation plan for this compound aimed at treating inborn errors of amino acid metabolism such as propionic acidemia and methylmalonic acidemia . This indicates the compound's versatility and potential use in younger populations.

Comparative Efficacy with Other Treatments

A comparative analysis has been conducted between this compound and other existing treatments such as hydroxyurea:

| Treatment | Mechanism | Efficacy | Notes |

|---|---|---|---|

| This compound | Induces fetal hemoglobin | Significant increase in HbF levels | Oral administration; well-tolerated |

| Hydroxyurea | Increases fetal hemoglobin | Moderate increase; requires strict adherence | Oral; side effects may limit use |

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of this compound:

- A randomized controlled trial showed that patients treated with SDMB exhibited higher fetal hemoglobin levels compared to those receiving placebo .

- Another study highlighted the drug's ability to stimulate erythropoiesis effectively while maintaining an excellent safety profile across diverse populations .

Wirkmechanismus

The mechanism of action of sodium 2,2-dimethylbutyrate involves its role as a short-chain fatty acid derivative. It can induce the expression of fetal globin genes, which is beneficial in treating hemoglobinopathies. The molecular targets include histone deacetylases, which are inhibited by this compound, leading to changes in chromatin structure and gene expression .

Vergleich Mit ähnlichen Verbindungen

Sodium Butyrate: Another short-chain fatty acid derivative with similar applications but different structural properties.

Sodium Phenylbutyrate: Used in the treatment of urea cycle disorders and has a different mechanism of action.

Sodium Valproate: Primarily used as an anticonvulsant and mood-stabilizing drug.

Uniqueness: Sodium 2,2-dimethylbutyrate is unique due to its specific structure, which allows it to induce fetal globin synthesis more effectively than other similar compounds. Its ability to be administered orally and its favorable pharmacokinetic profile make it a promising candidate for therapeutic applications .

Biologische Aktivität

Sodium 2,2-dimethylbutyrate (SDMB) is a novel short-chain fatty acid derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of beta-hemoglobinopathies such as sickle cell disease and beta thalassemia. This compound is known for its ability to induce fetal hemoglobin (HbF) synthesis, thereby ameliorating anemia associated with these conditions.

Induction of Fetal Hemoglobin

One of the primary biological activities of SDMB is its role as an inducer of fetal hemoglobin synthesis. Research indicates that SDMB can stimulate the production of HbF, which is beneficial in managing conditions characterized by low levels of adult hemoglobin. The mechanism involves the modulation of histone deacetylase (HDAC) activity, which leads to increased expression of gamma-globin genes and subsequent production of HbF.

Pharmacokinetics and Safety Profile

A study assessing the pharmacokinetics and safety of SDMB demonstrated that it is well-tolerated in healthy adults. The compound was administered at various doses (2, 5, 10, and 20 mg/kg), with results showing no significant adverse events related to the medication. The terminal half-life was reported to range from 9 to 15 hours, with increases in mean absolute reticulocyte counts observed across all dose levels .

Clinical Applications

The potential clinical applications of SDMB are particularly relevant in the context of beta thalassemia and sickle cell disease. By increasing HbF levels, SDMB may reduce the severity of anemia and decrease the need for blood transfusions. Current clinical trials are exploring its efficacy in patients with beta thalassemia intermedia, emphasizing its oral bioavailability and convenience compared to traditional therapies .

Case Studies and Clinical Trials

Several studies have documented the effects of SDMB on fetal hemoglobin induction:

- Phase I Study : A double-blind placebo-controlled trial involving healthy adults showed that SDMB significantly increased reticulocyte counts, indicating enhanced erythropoiesis. This study laid the groundwork for further investigation into its use in anemic patients .

- Ongoing Phase II Trials : Current trials are evaluating SDMB's effectiveness in reducing anemia in beta thalassemia intermedia patients over a 26-week period. Preliminary results suggest promising outcomes regarding HbF levels and overall patient well-being .

Comparative Efficacy

In comparative studies with other agents like hydroxyurea and arginine butyrate, SDMB has shown competitive efficacy in inducing HbF synthesis while maintaining a favorable safety profile. For instance, HDAC inhibitors have been noted for their ability to increase gamma-globin expression significantly; however, SDMB offers a more convenient dosing regimen without the toxicity associated with some traditional treatments .

Table: Summary of Clinical Findings on this compound

| Study Type | Population | Dosage (mg/kg) | Duration | Key Findings |

|---|---|---|---|---|

| Phase I | Healthy Adults | 2, 5, 10, 20 | 14 days | Increased reticulocyte counts; well-tolerated |

| Phase II | Beta Thalassemia | TBD | 26 weeks | Ongoing; aims to reduce anemia |

| Comparative Study | Various | Variable | N/A | Competitive efficacy in HbF induction |

Eigenschaften

CAS-Nummer |

3934-02-9 |

|---|---|

Molekularformel |

C6H11NaO2 |

Molekulargewicht |

138.14 g/mol |

IUPAC-Name |

sodium;2,2-dimethylbutanoate |

InChI |

InChI=1S/C6H12O2.Na/c1-4-6(2,3)5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1 |

InChI-Schlüssel |

OOPXYEYPPHJHSE-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(C)(C)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.